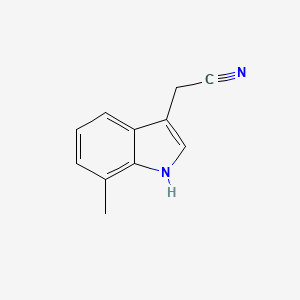
2-(7-Methyl-1H-indol-3-yl)acetonitril
Übersicht
Beschreibung
2-(7-methyl-1H-indol-3-yl)acetonitrile is a derivative of indole, which is a versatile and common nitrogen-based heterocyclic scaffold . Indole-based compounds are important due to their biological and pharmaceutical activities . This compound is a light-induced auxin-inhibitory substance isolated from light-grown cabbage (Brassica olearea L.) shoots .
Synthesis Analysis
Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis
The molecular formula of a similar compound, 2-(3-(hydroxyimino)methyl)-1H-indol-3-yl)acetonitrile, is C17H14N3O2Cl . The FT-IR spectrum shows peaks at 3061 cm^-1 (Ar-H str), 1538 cm^-1 (Ar-C str), 3369 cm^-1 (NH-str), 1646 cm^-1 (NH-bend), 1705 cm^-1 (C=O-str), and 689 cm^-1 (Cl) .Chemical Reactions Analysis
Indole derivatives show various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical And Chemical Properties Analysis
The melting point of a similar compound, 2-(3-(hydroxyimino)methyl)-1H-indol-3-yl)acetonitrile, is 211–213°C . The compound has a high fluorescence quantum yield and good thermal stability .Wissenschaftliche Forschungsanwendungen
Kristallographie
Die Verbindung „2-(7-Methyl-1H-indol-3-yl)acetonitril“ wurde im Bereich der Kristallographie untersucht . In der Kristallstruktur dieser Verbindung ist die Carbonitrilgruppe aus der Indol-Ebene gedreht . Diese einzigartige Struktur ermöglicht N-H⋯N-Wasserstoffbrückenbindungen, die die Moleküle zu Ketten verbinden, die sich in einer bestimmten Richtung ausbreiten .
Biologisches Potenzial
Indol-Derivate, einschließlich „this compound“, haben vielfältige biologische Aktivitäten gezeigt . Dazu gehören antivirale, entzündungshemmende, krebshemmende, anti-HIV, antioxidative, antimikrobielle, antituberkulöse, antidiabetische, antimalaria und anticholinesterase-Aktivitäten . Diese breite Palette an biologischen Aktivitäten macht Indol-Derivate zu einem interessanten Bereich für die pharmazeutische Forschung .
Organische elektronische Materialien
“this compound” basierte Fluorophore wurden zur Herstellung organischer elektronischer Materialien verwendet . Diese Materialien haben potenzielle Anwendungen in verschiedenen Bereichen, darunter Zwei-Photonen-Absorption, organische Halbleiter, organische Photovoltaik (OPVs), organische Feldeffekttransistoren (OFETs), Informationsspeicher, nichtlineare Optik (NLO), Sensoren und organische Leuchtdioden (OLEDs) .
Zwei-Photonen-Absorption
Zwei-Photonen-Absorption ist ein Prozess, bei dem zwei Photonen gleichzeitig von einem Molekül absorbiert werden. “this compound” basierte Fluorophore haben in diesem Bereich Potenzial gezeigt .
Organische Halbleiter
Organische Halbleiter sind eine Art von Halbleiter, die aus organischen Materialien hergestellt werden. “this compound” basierte Fluorophore wurden zur Herstellung dieser Halbleiter verwendet .
Organische Photovoltaik (OPVs)
Organische Photovoltaik (OPVs) ist eine Art von Solarzelle, die organische Elektronik verwendet, um Licht in Elektrizität umzuwandeln. “this compound” basierte Fluorophore haben in diesem Bereich Potenzial gezeigt .
Organische Feldeffekttransistoren (OFETs)
Organische Feldeffekttransistoren (OFETs) sind eine Art von Feldeffekttransistor, der einen organischen Halbleiter in seinem Kanal verwendet. “this compound” basierte Fluorophore wurden zur Herstellung dieser Transistoren verwendet .
Informationsspeicher
“this compound” basierte Fluorophore wurden zur Herstellung von Informationsspeichern verwendet . Diese Geräte nutzen die einzigartigen Eigenschaften dieser Fluorophore, um Informationen zu speichern.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The compound exhibits high fluorescence quantum yield and good thermal stability, making it an excellent candidate for OLED applications . The vacuum deposited non-doped OLED device fabricated using a similar compound shows electroluminescence at 564 nm, maximum current efficiency (CE) 0.687 cd A−1, and a maximum external quantum efficiency (EQE) of 0.24% .
Biochemische Analyse
Biochemical Properties
It is known that the carbonitrile group in this compound is twisted away from the indole plane . This structural feature could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that the compound has a carbonitrile group that is twisted away from the indole plane , which could potentially influence its binding interactions with biomolecules and its ability to inhibit or activate enzymes.
Eigenschaften
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHXXGYXFMACFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648859.png)
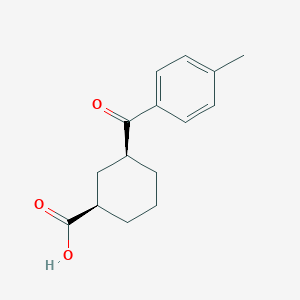
![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648862.png)
![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-5-methylpyrazole-3-carboxylic acid](/img/structure/B1648881.png)
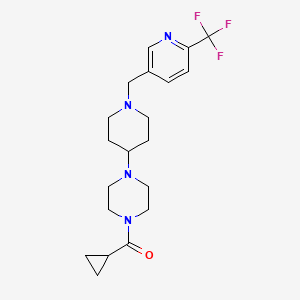
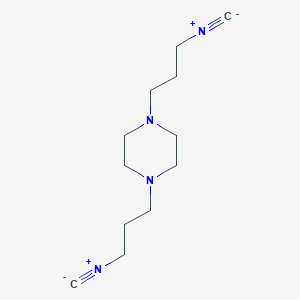
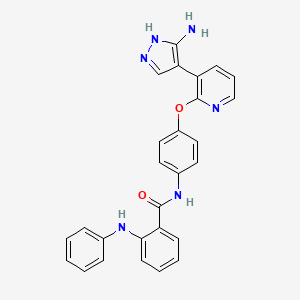

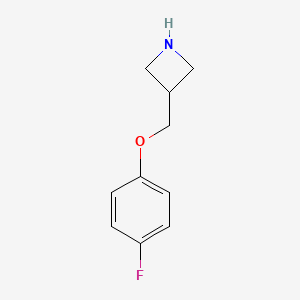
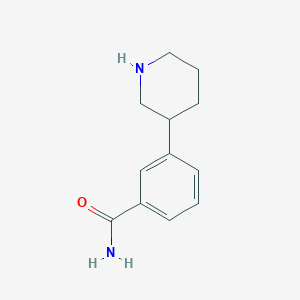
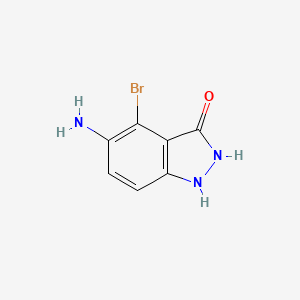
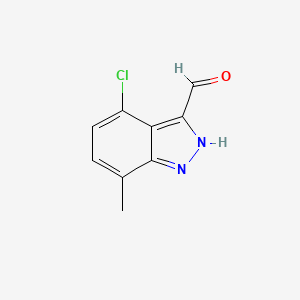
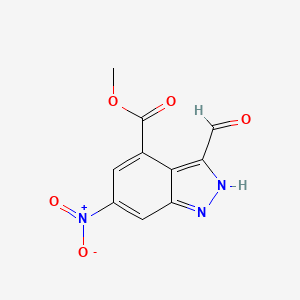
![Imidazo[1,5-a]pyrido[3,2-e]pyrazine, 2,6-dimethoxy-7-methyl-](/img/structure/B1648935.png)